

An In-depth Technical Guide to 4-(2-Chlorophenoxy)benzylamine Hydrochloride

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Compound of Interest

Compound Name: 4-(2-Chlorophenoxy)benzylamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(2-Chlorophenoxy)benzylamine hydrochloride**, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Drawing upon established chemical principles and data from analogous compounds, this document offers insights into its synthesis, physicochemical properties, and potential biological activities, serving as a valuable resource for researchers engaged in drug discovery and development.

Introduction and Chemical Identity

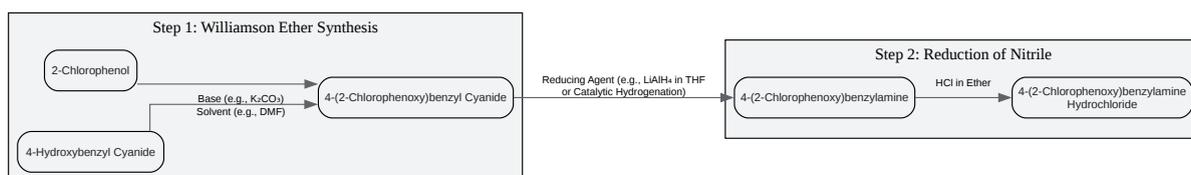
4-(2-Chlorophenoxy)benzylamine hydrochloride is a substituted benzylamine derivative characterized by a 2-chlorophenoxy moiety at the para-position of the benzylamine core. The hydrochloride salt form enhances its aqueous solubility, making it amenable to various biological assays and formulations[1][2]. Its unique structural features make it a valuable building block in the synthesis of more complex, biologically active molecules[1][2].

Table 1: Chemical Identity of **4-(2-Chlorophenoxy)benzylamine Hydrochloride**

Property	Value	Source
IUPAC Name	(4-(2-chlorophenoxy)phenyl)methanamine hydrochloride	N/A
CAS Number	1170147-57-9	[2]
Molecular Formula	C ₁₃ H ₁₃ Cl ₂ NO	[2]
Molecular Weight	270.16 g/mol	[2]
Appearance	White to off-white solid (predicted)	[2]
Solubility	Soluble in water	[1][2]

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for **4-(2-Chlorophenoxy)benzylamine hydrochloride** is not readily available in the public domain, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A two-step process starting from 4-hydroxybenzyl cyanide is outlined below. The causality behind these experimental choices lies in the high reactivity of the starting materials and the efficiency of the chosen reactions.



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Figure 1: Proposed two-step synthesis of **4-(2-Chlorophenoxy)benzylamine hydrochloride**.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(2-Chlorophenoxy)benzyl Cyanide

This step involves a Williamson ether synthesis, a reliable method for forming ethers.

- **Reaction Setup:** To a solution of 4-hydroxybenzyl cyanide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
- **Addition of Reagents:** Stir the mixture at room temperature for 30 minutes. Then, add 2-chlorophenol (1.1 equivalents) dropwise to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up and Purification:** Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-(2-Chlorophenoxy)benzyl Cyanide to 4-(2-Chlorophenoxy)benzylamine

The reduction of the nitrile group to a primary amine is a standard transformation.

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH_4 , 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
- **Addition of Intermediate:** Cool the suspension to 0 °C and slowly add a solution of 4-(2-chlorophenoxy)benzyl cyanide (1 equivalent) in anhydrous THF.
- **Reaction Conditions:** After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.

- **Work-up and Purification:** Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-chlorophenoxy)benzylamine.

Step 3: Formation of the Hydrochloride Salt

- **Salt Formation:** Dissolve the crude amine in a suitable solvent like diethyl ether.
- **Precipitation:** Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether.
- **Isolation:** The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield **4-(2-Chlorophenoxy)benzylamine hydrochloride**.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of experimentally determined data for **4-(2-Chlorophenoxy)benzylamine hydrochloride**, the following properties are predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value/Range	Rationale/Comparison Compound
Melting Point (°C)	180 - 200	Benzylamine hydrochloride has a melting point of 262-263 °C. The larger, more complex structure of the target molecule may lead to a lower melting point.
pKa	8.5 - 9.5	The pKa of the ammonium group in benzylamine is around 9.3. The phenoxy group is unlikely to significantly alter this value.
LogP	3.0 - 4.0	The presence of the chlorophenoxy group increases the lipophilicity compared to benzylamine.

Predicted Spectroscopic Data

The following are predicted key signals for the characterization of **4-(2-Chlorophenoxy)benzylamine hydrochloride**.

¹H NMR (in DMSO-d₆):

- δ 8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group.
- δ 7.0-7.6 ppm (multiplet, 8H): Aromatic protons of the two phenyl rings. The protons on the benzylamine ring will likely appear as two doublets, while the protons on the chlorophenoxy ring will show a more complex multiplet pattern.
- δ 4.0-4.2 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the ammonium group.

¹³C NMR (in DMSO-d₆):

- δ 150-160 ppm: Aromatic carbon attached to the ether oxygen.

- δ 115-140 ppm: Aromatic carbons.
- δ 42-45 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (KBr pellet):

- 3000-2800 cm⁻¹: N-H stretching of the ammonium group.
- ~3030 cm⁻¹: Aromatic C-H stretching.
- ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching.
- ~1240 cm⁻¹: Aryl-O-C stretching (ether linkage).
- ~750 cm⁻¹: C-Cl stretching.

Mass Spectrometry (ESI+):

- [M+H]⁺ peak at m/z 234.07: Corresponding to the free amine C₁₃H₁₂ClNO.
- Major fragmentation pathways: Likely to involve cleavage of the benzylic C-N bond and fragmentation of the ether linkage.

Potential Biological Activity and Applications

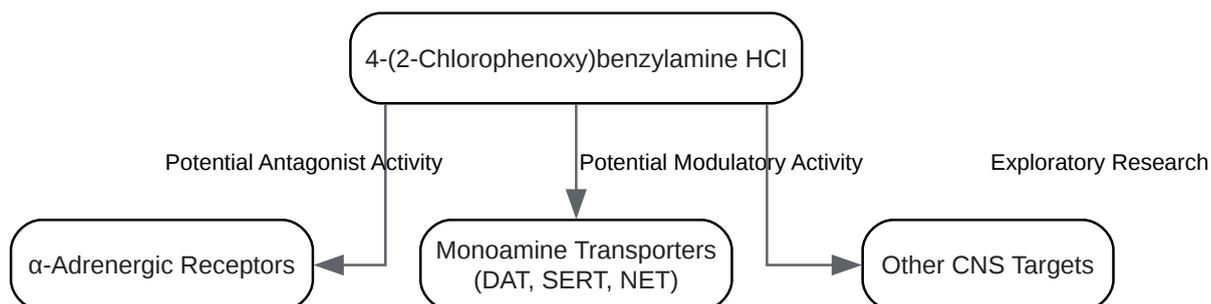
While specific biological data for **4-(2-Chlorophenoxy)benzylamine hydrochloride** is limited, its structural motifs suggest potential applications in several areas of drug discovery and agrochemical research.

Pharmaceutical Applications

The phenoxybenzylamine scaffold is present in a number of biologically active compounds. For instance, phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist^[3]. This suggests that **4-(2-Chlorophenoxy)benzylamine hydrochloride** and its derivatives could be investigated for their affinity towards adrenergic receptors.

Furthermore, many benzylamine derivatives are known to interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and

norepinephrine transporter (NET)[4]. Given its structural similarity to some known transporter ligands, this compound could be a starting point for the development of novel central nervous system (CNS) active agents.



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Figure 2: Potential biological targets for **4-(2-Chlorophenoxy)benzylamine hydrochloride**.

Agrochemical Applications

Substituted benzylamines and phenoxy ethers are also found in various agrochemicals[1][2]. These compounds can act as herbicides, fungicides, or insecticides. The specific combination of the chlorophenoxy and benzylamine groups in this molecule makes it a candidate for screening in agrochemical discovery programs.

Safety and Handling

No specific safety data sheet (SDS) for **4-(2-Chlorophenoxy)benzylamine hydrochloride** is publicly available. Therefore, it should be handled with the caution appropriate for a novel chemical of unknown toxicity. The following precautions are based on data for related compounds such as benzylamine hydrochloride.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place.

- Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

4-(2-Chlorophenoxy)benzylamine hydrochloride is a chemical intermediate with considerable potential for the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic data. While further experimental validation is required, the information presented here serves as a solid foundation for researchers and scientists working with this compound. The exploration of its biological activity, particularly its interaction with CNS targets, warrants further investigation.

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